molecular formula C30H28ClN3O4 B12749914 N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate CAS No. 86518-52-7

N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate

Cat. No.: B12749914
CAS No.: 86518-52-7
M. Wt: 530.0 g/mol
InChI Key: KXLCKJVXPSXCDY-UHFFFAOYSA-N
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Description

N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex organic compound that integrates a piperidine ring, a quinoline moiety, and an anthraniloyloxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves a multi-step process. One common method starts with the preparation of 7-chloro-4-quinoline, which is then reacted with anthranilic acid to form an intermediate. This intermediate undergoes further reactions with benzyl piperidine and acetic anhydride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the quinoline moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

CAS No.

86518-52-7

Molecular Formula

C30H28ClN3O4

Molecular Weight

530.0 g/mol

IUPAC Name

[2-(1-benzylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C30H28ClN3O4/c31-22-10-11-24-27(12-15-32-28(24)18-22)33-26-9-5-4-8-25(26)30(36)37-20-29(35)38-23-13-16-34(17-14-23)19-21-6-2-1-3-7-21/h1-12,15,18,23H,13-14,16-17,19-20H2,(H,32,33)

InChI Key

KXLCKJVXPSXCDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl)CC5=CC=CC=C5

Origin of Product

United States

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